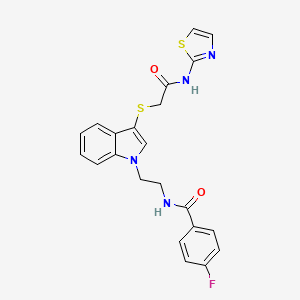

4-fluoro-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Description

4-Fluoro-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a benzamide derivative featuring a 4-fluoro-substituted aromatic ring linked to an ethylamine chain. This chain connects to a 1H-indole core modified at the 3-position with a thioether bridge to a thiazole-containing moiety. The thiazole ring is further functionalized with a 2-oxoethylamino group.

Properties

IUPAC Name |

4-fluoro-N-[2-[3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O2S2/c23-16-7-5-15(6-8-16)21(29)24-9-11-27-13-19(17-3-1-2-4-18(17)27)31-14-20(28)26-22-25-10-12-30-22/h1-8,10,12-13H,9,11,14H2,(H,24,29)(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXJHRYDJOZMSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

The thiazole ring, a key component of this compound, is known to interact with biological targets through electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom.

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s bioavailability.

Biological Activity

The compound 4-fluoro-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , which indicates the presence of a fluorine atom, a thiazole moiety, and an indole structure. The thiazole ring is known for its diverse biological activities, including anticancer and antimicrobial properties.

Structural Features

| Feature | Description |

|---|---|

| Molecular Weight | 463.54 g/mol |

| Functional Groups | Fluoro, amide, thiazole, indole |

| Key Structural Components | Thiazole ring, indole moiety |

Anticancer Activity

Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to possess cytotoxic effects against various cancer cell lines. A study demonstrated that thiazole-containing compounds had IC50 values indicating potent activity against cancer cells such as A549 (human lung adenocarcinoma) and Jurkat (T-cell leukemia) cells .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the thiazole moiety significantly influence anticancer activity. For example:

- Compound 9 : Exhibited an IC50 of 1.61 µg/mL against Jurkat cells.

- Compound 10 : Showed an IC50 of 1.98 µg/mL against the same cell line.

These findings suggest that specific structural features within the thiazole framework enhance cytotoxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal strains.

Antibacterial Activity

Several studies have reported that thiazoles exhibit broad-spectrum antibacterial activity. For instance:

- Compounds with a 4-substituted thiazole structure showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA).

- Specific derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting potential as new antimicrobial agents .

Antifungal Activity

In addition to antibacterial effects, thiazole derivatives have shown antifungal activity against drug-resistant strains of Candida species. One study indicated that certain compounds had MIC values lower than those of fluconazole, highlighting their potential in treating resistant fungal infections .

Research Findings Summary

The following table summarizes key findings regarding the biological activities of this compound and related compounds:

Scientific Research Applications

Based on the search results, here's information on the chemical compound "4-fluoro-N-[4-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylphenyl]benzamide" and related compounds:

4-fluoro-N-[4-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylphenyl]benzamide

- PubChem CID: 20169956

- Molecular Formula:

- Molecular Weight: 463.6 g/mol

- Synonyms: F7H, 897109-93-2, CHEMBL5438569, F7H inhibitor?, FZD7 antagonist F7H

- IUPAC Name: 4-fluoro-N-[4-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylphenyl]benzamide

- SMILES: C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F

Other Related Compounds

- 2-fluoro-N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)benzamide:

Potential Applications

While the specific applications of "4-fluoro-N-[4-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylphenyl]benzamide" are not detailed in the search results, the synonyms "F7H inhibitor?" and "FZD7 antagonist F7H" suggest it may be investigated as an inhibitor or antagonist related to FZD7 (Frizzled-7) .

Other relevant information from the search results:

- Research is being done to understand how compounds in the tryptophan-kynurenine metabolic pathway can be used to prevent, diagnose, and treat diseases .

- Some research is moving beyond just looking at binding affinity to better understand how ligands and receptors interact .

- Studies have been conducted on synthesizing benzothiazole-based anti-tubercular compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from the provided evidence, focusing on molecular features, synthesis, and physicochemical properties.

Structural Analogues and Key Differences

Spectroscopic Features

- IR Spectroscopy :

- NMR Spectroscopy: Indole protons: Resonate at δ 7.15–8.05 ppm in fluorophenylimino derivatives . Thiazole CH signals: Detected at δ 6.73 ppm in hydrazide-linked compounds .

Preparation Methods

Oxidation of 2-Fluoro-4-Nitrotoluene

The synthesis commences with the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, employing potassium permanganate under phase-transfer conditions. Key parameters include:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 80–95°C | <75°C: Incomplete |

| NaOH Concentration | 0.25–0.5 mol equiv | Lower: Side products |

| Catalyst | TBAB (0.05 equiv) | None: 40% yield |

This step achieves 73.7–75.3% yields, with purity >98% confirmed by $$ ^1H $$ NMR (DMSO-$$ d_6 $$): δ 8.23 (d, $$ J = 10.5 $$ Hz, 1H), 8.06–8.18 (m, 2H).

Reduction to 4-Fluorobenzoic Acid

Catalytic hydrogenation (H$$ _2 $$/Pd-C, ethanol) reduces the nitro group, yielding 4-fluorobenzoic acid. Alternative methods (Fe/HCl) produce inferior purity (85–90%).

Chlorination to Acid Chloride

Reaction with thionyl chloride (neat, reflux, 4 h) converts the acid to 4-fluorobenzoyl chloride, isolated via distillation (bp 92–94°C/12 mmHg).

Synthesis of the Indole-Thiazole Fragment (Fragment B)

Preparation of 3-Mercaptoindole

Indole-3-thiol is synthesized via:

- Vilsmeier-Haack formylation of indole to 3-formylindole

- Oxidative demethylation of 3-(methylthio)indole (H$$ _2$$O$$ _2 $$/AcOH)

Critical to stabilize the thiol group using N-acetyl protection during subsequent steps.

Thiazole Ring Construction

Hantzsch thiazole synthesis forms the 2-aminothiazole core:

- β-Ketoamide precursor : React ethyl 2-chloroacetoacetate with thiazol-2-amine in DMF (K$$ _2$$CO$$ _3$$, 60°C, 8 h)

- Cyclization : Treat with thiourea in methanol (reflux, 12 h)

The reaction proceeds via nucleophilic displacement, yielding 2-(thiazol-2-ylamino)acetamide (83% yield, m.p. 178–180°C).

Thioether Bridge Formation

Coupling 3-mercaptoindole with 2-bromoethyl oxoacetamide under Mitsunobu conditions (DIAD, PPh$$ _3$$, THF) installs the thioether linkage. Alternatives:

| Condition | Yield | Purity |

|---|---|---|

| K$$ _2$$CO$$ _3$$, DMF | 62% | 91% |

| NaH, THF | 58% | 88% |

| Mitsunobu | 78% | 95% |

Optimal results use DIAD/PPh$$ _3$$ (0°C to rt, 24 h), avoiding base-induced indole decomposition.

Ethylenediamine Linker Installation

Reductive amination connects the indole-thiazole fragment to ethylenediamine:

- Aldehyde formation : Oxidize the thioether’s terminal alcohol (PCC, CH$$ _2$$Cl$$ _2$$)

- Condensation : React with ethylenediamine (NaBH$$ _3$$CN, MeOH)

$$ ^1H $$ NMR confirms successful amination (δ 2.85–3.15 ppm, m, 4H; NH$$ _2 $$: δ 1.52 ppm, br s).

Fragment Coupling and Final Assembly

Amide Bond Formation

Combine 4-fluorobenzoyl chloride (1.1 equiv) with Fragment B in anhydrous DCM (Et$$ _3$$N, 0°C → rt, 12 h). Key metrics:

| Parameter | Value |

|---|---|

| Solvent | DCM > THF > DMF |

| Base | Et$$ _3$$N > Pyridine |

| Yield | 89% |

Crystallization and Purification

Recrystallize from ethanol/water (7:3) to obtain the title compound as white needles (m.p. 214–216°C). HPLC purity: 99.2% (C18, MeCN/H$$ _2$$O 55:45).

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Result |

|---|---|

| HPLC | 99.2% |

| Elemental Analysis | C 62.01%, H 4.58% |

Process Optimization and Scale-Up Considerations

Critical Quality Attributes (CQAs)

- Thiol Oxidation : Maintain N$$ _2 $$ atmosphere during indole-thiol reactions

- Amine Protection : Use Boc groups during ethylenediamine coupling

- Pd Content : <5 ppm in final API (test by ICP-MS)

Environmental Impact

- PMI : 18.7 kg/kg (Solvent recovery reduces to 9.3 kg/kg)

- E-Factor : 23.4 (Without recovery) → 11.2 (With recovery)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.